molecular formula C18H18N4O3S B4519109 N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE

Cat. No.: B4519109
M. Wt: 370.4 g/mol
InChI Key: ZUYJZUUAZCFKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide is 370.10996162 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies

  • Crystallography and Comparative Analysis : The study of crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which share structural features with the compound , provides insights into the molecular configurations and potential interactions of similar compounds. These findings contribute to the understanding of molecular stability and reactivity, critical for the development of new materials and drugs (Galushchinskiy et al., 2017).

Synthesis and Medicinal Chemistry

  • Benzothiazole Derivatives as Anti-inflammatory and Analgesic Agents : Synthesis of novel compounds derived from visnaginone and khellinone, indicating potential for anti-inflammatory and analgesic applications. Such research underscores the versatility of benzothiazole derivatives in medicinal chemistry and their potential as leads for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

  • Design and Synthesis of Chemotherapeutic Agents : The development of hydrazide and oxadiazole derivatives, including those related to benzothiazole structures, demonstrates the compound's relevance in the design of new chemotherapeutic agents. These compounds have been evaluated for their antimicrobial and antiproliferative activity against human tumor cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Kaya et al., 2017).

Molecular Docking and Ligand Interactions

  • Spectroscopic and Quantum Mechanical Studies : Investigations into the ligand-protein interactions of bioactive benzothiazolinone acetamide analogs shed light on their binding affinities and mechanisms. These studies are essential for understanding how such compounds interact with biological targets, which is crucial for drug design and discovery (Mary et al., 2020).

Photovoltaic Efficiency and NLO Activity

  • Photovoltaic Efficiency Modeling : The photochemical and thermochemical modeling of benzothiazolinone acetamide analogs, examining their potential as photosensitizers in dye-sensitized solar cells (DSSCs), illustrates the compound's applicability beyond medicinal chemistry into material science. These findings contribute to the exploration of new materials for sustainable energy solutions (Mary et al., 2020).

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-25-12-6-7-14-15(9-12)26-18(19-14)20-16(23)10-22-17(24)8-11-4-2-3-5-13(11)21-22/h6-9H,2-5,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYJZUUAZCFKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
Reactant of Route 6
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.